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Compound of Interest

Compound Name: Lanthanum isopropoxide

Cat. No.: B101173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lanthanum (III) isopropoxide emerges as a versatile and potent precursor in the realm of

asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its

ability to form chiral complexes in situ facilitates a range of enantioselective transformations

with high efficiency and stereocontrol. This document provides detailed application notes and

experimental protocols for key reactions catalyzed by lanthanum isopropoxide-based

systems, offering a practical guide for researchers in the synthesis of enantiomerically enriched

molecules.

Asymmetric Epoxidation of α,β-Unsaturated
Ketones
The enantioselective epoxidation of α,β-unsaturated ketones is a fundamental transformation in

organic synthesis, yielding chiral epoxides that are valuable building blocks for a variety of

pharmaceuticals. A highly effective catalytic system for this reaction can be generated in situ

from lanthanum isopropoxide, a chiral ligand such as (R)-BINOL, and a phosphine oxide

additive. This self-organized complex demonstrates remarkable activity and enantioselectivity

across a range of substrates.
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Entry
Substrate
(Enone)

Oxidant
Catalyst
Loading
(mol%)

Yield (%) ee (%)

1 Chalcone

Cumene

hydroperoxid

e

5 99 >99

2

4-

Chlorochalco

ne

Cumene

hydroperoxid

e

5 98 >99

3

4-

Methoxychalc

one

Cumene

hydroperoxid

e

5 99 >99

4

2-

Cyclohexen-

1-one

tert-Butyl

hydroperoxid

e

10 85 95

5

2-

Cyclopenten-

1-one

tert-Butyl

hydroperoxid

e

10 78 92

Experimental Protocol: Asymmetric Epoxidation of
Chalcone
Materials:

Lanthanum (III) isopropoxide [La(O-i-Pr)₃]

(R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]

Triphenylphosphine oxide (Ph₃PO)

Chalcone

Cumene hydroperoxide (80% in cumene)
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Anhydrous tetrahydrofuran (THF)

4 Å Molecular sieves

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.025 mmol)

and triphenylphosphine oxide (0.025 mmol).

Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

To this solution, add a solution of lanthanum isopropoxide (0.025 mmol) in anhydrous THF

(0.5 mL) and stir for another 30 minutes.

Add powdered 4 Å molecular sieves (100 mg) and stir the suspension for 1 hour at room

temperature.

Cool the mixture to 0 °C and add a solution of chalcone (0.5 mmol) in anhydrous THF (1.0

mL).

Add cumene hydroperoxide (0.6 mmol) dropwise to the reaction mixture.

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl

acetate = 10:1) to afford the corresponding epoxide.

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow
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Catalyst Preparation (in situ)

Epoxidation Reaction Workup and Purification

La(O-iPr)₃
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Ph₃PO
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Active La-BINOL-Ph₃PO
Complex

Reaction at 0 °C

Chalcone in THF

Cumene Hydroperoxide Quench (Na₂S₂O₃) Extraction (EtOAc) Column Chromatography Enantioenriched Epoxide
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Workflow for Asymmetric Epoxidation

Catalytic 1,4-Addition of Malonates to Enones
(Michael Addition)
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Lanthanum
isopropoxide, in combination with a chiral ligand, can catalyze the enantioselective addition of

malonates to cyclic and acyclic enones.[1]
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Quantitative Data
Entry

Substrate
(Enone)

Malonate
Chiral
Ligand

Yield (%) ee (%)

1

2-

Cyclohexen-

1-one

Dimethyl

malonate

(S,S)-phenyl-

linked-

binaphthol

95 92

2

2-

Cyclopenten-

1-one

Diethyl

malonate

(S,S)-phenyl-

linked-

binaphthol

93 90

3 Chalcone
Dibenzyl

malonate

(S,S)-phenyl-

linked-

binaphthol

88 85

Experimental Protocol: Asymmetric Michael Addition to
2-Cyclohexen-1-one
Materials:

Lanthanum (III) isopropoxide [La(O-i-Pr)₃]

(S,S)-phenyl-linked-binaphthol

2-Cyclohexen-1-one

Dimethyl malonate

Anhydrous toluene

4 Å Molecular sieves

Procedure:

In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-phenyl-linked-

binaphthol (0.03 mmol) and lanthanum isopropoxide (0.03 mmol).
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Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form

the catalyst complex.

Add 4 Å molecular sieves (100 mg) and continue stirring for another 30 minutes.

Cool the mixture to -20 °C.

Add 2-cyclohexen-1-one (0.5 mmol) to the catalyst suspension.

Slowly add dimethyl malonate (0.6 mmol) dropwise over 10 minutes.

Stir the reaction mixture at -20 °C for 48 hours, monitoring the reaction by TLC.

Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate =

5:1) to yield the Michael adduct.

Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle

Methodological & Application
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La(S,S)-ligand
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Proposed Catalytic Cycle for Michael Addition

Catalytic Allylation of Ketoimines
Lanthanum isopropoxide also serves as an effective co-catalyst in the copper-catalyzed

allylation of ketoimines, a valuable method for synthesizing chiral amines.[2] While lanthanum
isopropoxide itself does not induce high enantioselectivity in this specific reaction, its

presence is crucial for achieving high yields in the racemic version, which was a foundational

study for the development of the highly enantioselective variant using a different co-catalyst.

Quantitative Data (as a co-catalyst)

Methodological & Application
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Entry
Ketoimine
Substrate

Primary
Catalyst

Co-catalyst Yield (%)

1

N-

Benzylideneacet

ophenone imine

CuF·3PPh₃ (1

mol%)

La(O-i-Pr)₃ (1.5

mol%)
95

2

N-(4-

Chlorobenzyliden

e)acetophenone

imine

CuF·3PPh₃ (1

mol%)

La(O-i-Pr)₃ (1.5

mol%)
92

3

N-(4-

Methoxybenzylid

ene)acetopheno

ne imine

CuF·3PPh₃ (1

mol%)

La(O-i-Pr)₃ (1.5

mol%)
96

Experimental Protocol: Allylation of N-
Benzylideneacetophenone imine
Materials:

Copper (I) fluoride-triphenylphosphine complex (CuF·3PPh₃)

Lanthanum (III) isopropoxide [La(O-i-Pr)₃]

N-Benzylideneacetophenone imine

Allylboronic acid pinacol ester

Anhydrous tetrahydrofuran (THF)

Procedure:

To a flame-dried Schlenk tube under an argon atmosphere, add CuF·3PPh₃ (0.005 mmol)

and lanthanum isopropoxide (0.0075 mmol).

Add anhydrous THF (1.0 mL) and stir the suspension at room temperature for 15 minutes.

Methodological & Application
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Add a solution of N-benzylideneacetophenone imine (0.5 mmol) in anhydrous THF (1.0 mL).

Add allylboronic acid pinacol ester (0.75 mmol) to the reaction mixture.

Stir the reaction at room temperature for 24 hours.

Quench the reaction with 1 M HCl (5 mL) and stir for 30 minutes.

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

Extract with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

homoallylic amine.

Logical Relationship of Catalytic System

Methodological & Application
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Role of La(O-i-Pr)₃ in Allylation

Note on Safety and Handling: Lanthanum isopropoxide is moisture-sensitive. All

manipulations should be carried out under an inert atmosphere (argon or nitrogen) using

standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for optimal

results.

Methodological & Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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